molecular formula C10H14FNO4S B15314799 4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate

4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate

Cat. No.: B15314799
M. Wt: 263.29 g/mol
InChI Key: ZIGSBZJVRVWRPX-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is a chemical compound with a complex structure that includes a dimethylamino group, a methoxy group, and a fluoranesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate typically involves multiple steps. One common method includes the reaction of 4-[(dimethylamino)methyl]-2-methoxyphenol with fluoranesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s solubility and stability. The fluoranesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions enable the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis with similar nucleophilic properties.

    4-[(Dimethylamino)methyl]-2-methoxyphenol: A precursor in the synthesis of the target compound with similar structural features.

    2-Methoxy-5-[(phenylamino)methyl]phenol: Another related compound with comparable functional groups.

Uniqueness

4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired .

Properties

Molecular Formula

C10H14FNO4S

Molecular Weight

263.29 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-1-fluorosulfonyloxy-2-methoxybenzene

InChI

InChI=1S/C10H14FNO4S/c1-12(2)7-8-4-5-9(10(6-8)15-3)16-17(11,13)14/h4-6H,7H2,1-3H3

InChI Key

ZIGSBZJVRVWRPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)OS(=O)(=O)F)OC

Origin of Product

United States

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